Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate

Kinase inhibition VEGFR2 Angiogenesis

This fluorinated diaryl ether is the advanced key intermediate for Regorafenib API synthesis, delivering quantitative one-step yield under Vilsmeier conditions. Unlike the des-fluoro Sorafenib analog (CAS 757251-59-5), the 3-fluoro substituent is structurally essential for Regorafenib's distinct kinase inhibition profile. As Impurity 9, it is supplied with full characterization data for ANDA analytical method development, validation, and QC workflows. Substitution with non-fluorinated or alternative ester derivatives is scientifically invalid without complete revalidation. Prioritize the methyl ester for cost-optimized, high-fidelity Regorafenib manufacturing.

Molecular Formula C13H11FN2O3
Molecular Weight 262.24 g/mol
CAS No. 864245-61-4
Cat. No. B3159728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate
CAS864245-61-4
Molecular FormulaC13H11FN2O3
Molecular Weight262.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F
InChIInChI=1S/C13H11FN2O3/c1-18-13(17)12-7-9(4-5-16-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3
InChIKeyVEGPTDTUUANRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate (CAS 864245-61-4): A Critical Regorafenib Intermediate with Defined Activity Profile


Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate (CAS 864245-61-4), also designated as Regorafenib Impurity 9, is a fluorinated diaryl ether pyridine-2-carboxylate derivative that serves as an advanced key intermediate in the multi-step synthesis of Regorafenib, an orally bioavailable multikinase inhibitor targeting angiogenic, stromal, and oncogenic receptor tyrosine kinases [1]. Chemically defined as methyl 4-(4-amino-3-fluorophenoxy)picolinate with the molecular formula C13H11FN2O3 and a molecular weight of 262.24 g/mol , this compound has been evaluated for both its intrinsic biological activity and its synthetic utility. Notably, it demonstrates measurable inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2) and BCRP (ABCG2) efflux transporter, while also exhibiting defined metabolic stability parameters that inform its handling and procurement considerations [2].

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate: Why the 3-Fluoro Substituent and Methyl Ester Cannot Be Interchanged with Non-Fluorinated or Alternative Ester Analogs


Procurement substitution of Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate (CAS 864245-61-4) with its close structural analogs—including the non-fluorinated methyl 4-(4-aminophenoxy)pyridine-2-carboxylate (CAS 757251-59-5, Sorafenib Impurity 6) or alternative ester derivatives such as tert-butyl 4-(4-amino-3-fluorophenoxy)picolinate (CAS 1020173-15-2)—is not scientifically valid without explicit revalidation. The 3-fluoro substituent on the terminal phenyl ring introduces distinct electronic effects that alter both metabolic stability and synthetic downstream reactivity relative to the des-fluoro analog used in Sorafenib production [1]. Specifically, in a direct head-to-head kinase inhibition study, the 3-fluoro substitution in this methyl ester compound was associated with a demonstrably different VEGFR2 inhibitory potency profile compared to the non-fluorinated methyl 4-(4-aminophenoxy)pyridine-2-carboxylate control [2]. Furthermore, the methyl ester moiety confers a different solubility, reactivity, and metabolic profile compared to the corresponding tert-butyl ester or free carboxylic acid derivatives, which may exhibit altered metabolic stability and synthetic handling characteristics . These quantifiable structural and functional differences preclude generic interchangeability in regulated synthetic pathways, analytical method development, or impurity profiling workflows where identity and performance consistency are paramount.

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate: Head-to-Head VEGFR2 Potency, BCRP Inhibition, Metabolic Stability, and Synthetic Yield Data


Head-to-Head VEGFR2 Kinase Inhibition Potency: Fluorinated vs. Des-Fluoro Analog Comparison

In a direct comparative study of Sorafenib-related diaryl ether compounds, Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate (target compound) demonstrated measurable VEGFR2 kinase inhibitory activity, while the structurally matched des-fluoro analog methyl 4-(4-aminophenoxy)pyridine-2-carboxylate (Sorafenib Impurity 6, CAS 757251-59-5) served as a comparator control [1]. The quantified difference in IC50 values reflects the impact of the 3-fluoro substituent on kinase binding affinity within this chemical series.

Kinase inhibition VEGFR2 Angiogenesis Cancer therapeutics

Synthetic Route Efficiency: One-Step Synthesis with Quantitative Yield Under Optimized Conditions

A high-efficiency synthetic protocol has been established for Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate utilizing adapted Vilsmeier conditions, achieving a quantitative yield in a single reaction step [1]. This yield metric can be evaluated against alternative synthetic approaches for related pyridine-2-carboxylate intermediates where multi-step sequences are typically required with cumulative yields often falling substantially below unity.

Process chemistry Synthetic yield Intermediate procurement Scale-up feasibility

In Vitro Metabolic Stability and Pharmacokinetic-Relevant Parameters: Species-Specific Clearance and Protein Binding Profile

The in vitro ADME profile of Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate has been characterized across multiple preclinical species, providing defined metabolic stability and protein binding metrics essential for predicting in vivo behavior of downstream drug candidates derived from this intermediate [1]. These quantitative parameters can be contextualized against class expectations for diaryl ether pyridine carboxylates, which typically exhibit moderate to high microsomal turnover.

Drug metabolism Hepatic clearance Microsomal stability Plasma protein binding

Analytical Reference Standard and Impurity Control: Utility as Regorafenib Impurity 9 for ANDA Method Validation

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate is officially designated as Regorafenib Impurity 9 and is supplied as a characterized reference standard with detailed analytical data compliant with regulatory guidelines (ICH, USP, EP) [1]. Its defined role as a specific, trackable impurity contrasts with generic pyridine-2-carboxylate analogs that lack established pharmacopeial recognition or validated analytical methods for detection and quantification in Regorafenib drug substance and drug product .

Pharmaceutical analysis Impurity profiling Method validation Quality control

Cost-Efficiency Comparison: Methyl Ester vs. Alternative Ester Derivatives in Large-Scale Procurement

The methyl ester derivative (CAS 864245-61-4) offers a cost-advantageous position relative to alternative ester forms of the 4-(4-amino-3-fluorophenoxy)picolinate scaffold. Tert-butyl 4-(4-amino-3-fluorophenoxy)picolinate (CAS 1020173-15-2), while serving niche applications requiring orthogonal deprotection strategies, is synthesized from tert-butyl 4-chloropicolinate in 67% yield , a moderate efficiency that may translate to higher material costs at scale. In contrast, the methyl ester benefits from the quantitative-yield Vilsmeier synthesis described above, leveraging inexpensive methanol-derived reagents that reduce overall cost of goods for Regorafenib manufacturing [1].

Process economics API intermediate Cost of goods Scale-up procurement

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate: Validated Applications in Regorafenib Manufacturing, Kinase Inhibitor Discovery, Analytical Quality Control, and Process Optimization


Regorafenib API Manufacturing: Critical Advanced Intermediate in the Commercial Synthetic Route

This compound serves as an advanced key intermediate in the commercial synthesis of Regorafenib, an FDA-approved multikinase inhibitor for metastatic colorectal cancer, gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma [1]. The one-step, quantitative-yield synthesis from readily available starting materials under Vilsmeier conditions makes this intermediate economically optimal for large-scale API manufacturing. Substitution with the non-fluorinated methyl 4-(4-aminophenoxy)pyridine-2-carboxylate (Sorafenib impurity 6) would yield Sorafenib rather than Regorafenib upon final urea coupling; the 3-fluoro substituent is structurally essential for the distinct kinase inhibition profile and regulatory identity of Regorafenib [2].

Analytical Reference Standard for ANDA Method Development and Quality Control

As Regorafenib Impurity 9, this compound is supplied as a certified reference standard with full characterization data for use in analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDAs) and commercial Regorafenib production [1]. Its defined chromatographic retention, spectroscopic signature, and purity profile enable precise quantification of this specific process-related impurity in Regorafenib drug substance and drug product, ensuring compliance with ICH Q3A/Q3B guidelines for impurity thresholds. Generic pyridine-2-carboxylate analogs cannot substitute in this regulated analytical context without complete revalidation.

Kinase Inhibitor Discovery and SAR Exploration of Fluorinated Diaryl Ether Scaffolds

With a defined VEGFR2 IC50 of 15.7 μM, this compound provides a structurally characterized starting point for structure-activity relationship (SAR) studies exploring fluorinated diaryl ether kinase inhibitors [1]. The 2-fold potency advantage over the des-fluoro analog (VEGFR2 IC50 = 31.5 μM) establishes that the 3-fluoro substituent contributes to enhanced kinase binding within this chemical series. Medicinal chemistry programs targeting angiogenic kinases can utilize this building block for parallel library synthesis, leveraging the quantitative-yield synthetic protocol to efficiently generate diverse amide, urea, and carbamate derivatives for hit-to-lead optimization campaigns.

Process Chemistry Optimization and Cost Reduction in Large-Scale Intermediate Procurement

Procurement decisions for Regorafenib intermediate supply chains should prioritize the methyl ester (CAS 864245-61-4) over alternative ester derivatives such as tert-butyl 4-(4-amino-3-fluorophenoxy)picolinate due to the methyl ester's demonstrated quantitative synthetic yield and lower raw material costs [1]. The methyl ester's defined metabolic stability profile (human LM 36% remaining, rat LM 71% remaining) also provides relevant information for process chemists evaluating potential handling, storage, and stability considerations during multi-step synthetic campaigns [2]. This data-driven selection minimizes cost of goods sold (COGS) while maintaining the requisite chemical fidelity for downstream Regorafenib manufacturing.

Quote Request

Request a Quote for Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.